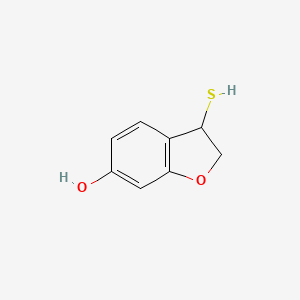

3-Mercapto-2,3-dihydrobenzofuran-6-ol

Description

Propriétés

Formule moléculaire |

C8H8O2S |

|---|---|

Poids moléculaire |

168.21 g/mol |

Nom IUPAC |

3-sulfanyl-2,3-dihydro-1-benzofuran-6-ol |

InChI |

InChI=1S/C8H8O2S/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-3,8-9,11H,4H2 |

Clé InChI |

UVXKKDXPJGVVLC-UHFFFAOYSA-N |

SMILES canonique |

C1C(C2=C(O1)C=C(C=C2)O)S |

Origine du produit |

United States |

Synthetic Methodologies for 3 Mercapto 2,3 Dihydrobenzofuran 6 Ol and Analogues

Total Synthesis Approaches to the 2,3-Dihydrobenzofuran (B1216630) Core

The 2,3-dihydrobenzofuran nucleus is a privileged structure found in numerous natural products and pharmaceuticals. rsc.org Its synthesis has been the subject of extensive research, leading to a variety of robust methods for its construction.

Cyclization Reactions for Dihydrobenzofuran Formation

The formation of the five-membered oxygen-containing ring fused to a benzene (B151609) ring is the key step in synthesizing the core scaffold. This is typically achieved through intramolecular cyclization reactions.

Intramolecular Carbon-Oxygen Bond Forming Reactions

A direct approach to the dihydrobenzofuran core involves the formation of the aryl C–O bond. This can be accomplished through the cyclization of tethered heteroatoms onto C–H bonds. nih.gov One such method utilizes diaryliodonium derivatives as intermediates, which, in the presence of copper catalysts, undergo rapid oxidative insertion and reductive elimination to afford the dihydrobenzofuran product under mild conditions. nih.gov This strategy is advantageous as it avoids the high temperatures often required for C-H functionalization. nih.gov

Another powerful technique involves a one-pot process that combines regioselective iron(III)-catalyzed halogenation of a 1-arylketone with a subsequent iron- or copper-catalyzed O-arylation. acs.org This intramolecular C–O bond formation allows for the synthesis of various highly substituted benzo[b]furans and their dihydro derivatives from simple ketone precursors. acs.org

| Method | Catalyst/Reagent | Key Transformation | Reference |

| Direct Aryl C-H Functionalization | Copper(II)hexafluoroacetylacetonate | Cyclization via diaryl-λ3-iodane intermediate | nih.gov |

| One-pot Halogenation/O-arylation | Iron(III) triflimide / Copper(I) iodide | Regioselective iodination followed by intramolecular C-O bond formation | acs.org |

Metal-Catalyzed Annulation and Cycloisomerization Strategies

Transition metal catalysis offers a highly efficient and versatile platform for constructing the 2,3-dihydrobenzofuran skeleton. nih.gov A wide array of metals, including palladium, rhodium, gold, copper, and iron, have been successfully employed. rsc.orgnih.gov

Palladium-catalyzed annulation reactions are particularly prominent. One strategy involves the reaction of o-iodoaryl acetates with 1,3-dienes. acs.orgacs.org The proposed mechanism proceeds through oxidative addition of the aryl iodide to Pd(0), followed by syn-addition to the diene, intramolecular coordination of the oxygen, and finally, reductive elimination to form the product and regenerate the catalyst. acs.orgacs.org This method is noted for its generality and high regio- and stereoselectivity. acs.orgacs.org Domino Heck/cross-coupling reactions have also been developed, enabling the formation of multiple C-C and C-O bonds in a single operation to construct complex furan-linked dihydrobenzofurans. rsc.org

Rhodium catalysts are effective for [3+2] annulation reactions. For instance, the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides and subsequent reaction with 1,3-dienes provides a redox-neutral pathway to dihydrobenzofurans. organic-chemistry.org Similarly, rhodium catalysis can achieve the annulation of N-phenoxy amides with alkynes. rsc.org

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

| Palladium(II) acetate (B1210297) | Annulation | o-Iodoaryl acetates, 1,3-Dienes | General, regioselective, stereoselective | acs.orgacs.org |

| Rhodium(III) complexes | [3+2] Annulation | N-Phenoxyacetamides, 1,3-Dienes | Redox-neutral, C-H activation | organic-chemistry.org |

| Rhodium(III) complexes | [3+2] Annulation | N-Phenoxy amides, Alkynes | C-H activation, access to quaternary centers | rsc.org |

| Gold catalysts | [2+3] Cycloaddition | Phenols, 1,3-Enynes | Ortho-selectivity via α-oxo vinyl gold carbenoid | rsc.org |

| Copper/Iron catalysts | Dual Catalysis | Substituted phenylethan-2'-ol | Utilizes non-precious metals | rsc.org |

Radical-Mediated Cyclization Pathways

Radical cyclization provides an alternative route to the dihydrobenzofuran core. These reactions often proceed under mild conditions and show good functional group tolerance. One approach involves the generation of aryl radicals from o-alkenyloxyarene diazonium salts, which then undergo efficient cyclization. rsc.org

A biomimetic strategy leverages the "persistent radical effect" (PRE). nih.gov This method involves the cross-coupling of a persistent quinone radical with a transient phenoxyl radical. The resulting intermediate rapidly tautomerizes and undergoes a barrierless cyclization to form trans-2,3-diaryl-dihydrobenzofurans with high diastereoselectivity. nih.gov This pathway highlights how radical-radical coupling can be controlled to favor the formation of desired cross-coupled products. nih.gov

Construction of the Thiol Moiety: Stereocontrolled Introduction of the C3-Mercapto Group

The introduction of a thiol group at the C3 position with stereocontrol is a critical and challenging step in the synthesis of 3-Mercapto-2,3-dihydrobenzofuran-6-ol. While direct stereocontrolled thiolation methods on the dihydrobenzofuran core are not extensively documented, a logical and effective strategy involves the stereospecific conversion of a precursor C3-hydroxyl group.

This two-step approach would first involve the synthesis of a chiral 3-hydroxy-2,3-dihydrobenzofuran. Highly enantioselective methods exist for this, such as the intramolecular asymmetric addition of aryl halides to unactivated ketones, which can generate the chiral tertiary alcohol at C3 in good yields and excellent enantioselectivities. organic-chemistry.org

Once the 3-hydroxy analogue is obtained with the desired stereochemistry, the hydroxyl group can be converted to a thiol group. This transformation can be achieved via several well-established methods that proceed with inversion of configuration, thus maintaining stereochemical integrity. A common method is the Mitsunobu reaction, using diethyl azodicarboxylate (DEAD), triphenylphosphine, and a thiol source like thioacetic acid. The resulting thioacetate (B1230152) can then be hydrolyzed under basic conditions to yield the free thiol. This sequence effectively transforms a stereodefined alcohol into the corresponding thiol with inverted stereochemistry.

Plausible Synthetic Sequence for C3-Thiol Introduction:

Asymmetric Hydroxylation: Enantioselective synthesis of a 3-hydroxy-2,3-dihydrobenzofuran precursor.

Stereospecific Thiolation (via Mitsunobu reaction):

Step 2a: Reaction of the 3-hydroxy precursor with triphenylphosphine, DEAD, and thioacetic acid to form a 3-thioacetyl derivative with inverted stereochemistry.

Step 2b: Hydrolysis of the thioacetate (e.g., with sodium hydroxide (B78521) or lithium hydroxide) to unmask the 3-mercapto group.

Introduction of the C6-Hydroxyl Group and Precursors

The C6-hydroxyl group is typically incorporated by carrying it through the synthesis from an appropriately substituted starting material. Syntheses of dihydrobenzofurans frequently begin with substituted phenols. To achieve the C6-hydroxylation pattern on the final product, one would start with a phenol (B47542) bearing an electron-donating group at the para-position relative to the hydroxyl group that will form the ether linkage.

A common precursor is a 4-substituted-2-alkenylphenol, where the substituent at the 4-position corresponds to the desired C6-functionality of the dihydrobenzofuran product. A methoxy (B1213986) group is an ideal choice for this role. It is a stable protecting group that is compatible with a wide range of reaction conditions, including many metal-catalyzed cyclizations and radical reactions. acs.org The synthesis would proceed by constructing the dihydrobenzofuran core using a starting material like 4-methoxy-2-alkenylphenol. In the final step of the synthesis, after the core is formed and the C3-mercapto group is installed, the methyl ether at the C6-position can be cleaved to reveal the free hydroxyl group. Standard reagents for this demethylation include strong Lewis acids like boron tribromide (BBr₃) or strong nucleophiles like lithium iodide.

Semisynthetic Approaches from Precursor Molecules

Semisynthetic strategies provide efficient pathways to complex molecules like 3-Mercapto-2,3-dihydrobenzofuran-6-ol by leveraging precursor molecules that already contain significant portions of the target structure. These approaches can be broadly categorized into the modification of pre-formed dihydrobenzofuran scaffolds and the functionalization of aromatic intermediates that already contain the key sulfur element.

Modification of Pre-formed Dihydrobenzofuran Scaffolds

One major strategy involves the chemical alteration of an existing 2,3-dihydrobenzofuran ring system. This approach is advantageous as the core heterocyclic structure is already assembled, allowing for targeted functionalization. Research has shown that various functional groups can be introduced onto the dihydrobenzofuran skeleton.

A key transformation in this context is the introduction of a sulfur-containing group. For instance, furan-bearing bisheterocyclic frameworks, which include a dihydrobenzofuran moiety, can undergo further functionalization. Treatment of such compounds with Lawesson's reagent in toluene (B28343) has been shown to effectively introduce sulfur into the molecule rsc.org. While this example illustrates the thionation of a carbonyl group, similar principles can be applied to introduce a mercapto group through nucleophilic substitution or other functional group interconversions on a suitably activated dihydrobenzofuran precursor.

Another approach involves the cyclization of 2-allylphenol (B1664045) derivatives, which forms the dihydrobenzofuran ring. Although this builds the scaffold rather than modifying a pre-existing one, the resulting products can be further manipulated. Visible-light-mediated oxyselenocyclization of 2-allylphenols with dichalcogenides produces 2-(organochalcogenylmethyl)-2,3-dihydrobenzofurans. mdpi.com These selenium- or sulfur-containing products serve as valuable intermediates that can be chemically modified to yield the desired 3-mercapto derivatives.

Functionalization of Sulfur-Containing Aromatic Intermediates

An alternative semisynthetic route begins with aromatic precursor molecules that are already functionalized with a sulfur-containing group. The dihydrobenzofuran ring is then constructed onto this sulfur-bearing aromatic intermediate. This method ensures the presence of the crucial sulfur atom from an early stage of the synthesis.

One such strategy involves the reaction of ortho-hydroxy-functionalized alkynes with sulfur ylides. researchgate.net This catalyst-free method leads to the formation of benzofuran (B130515) heterocycles through the reaction of hydroxyl-substituted aryl alkynes and sulfur ylides, which involves the formation of isomers followed by the addition of a nucleophile and subsequent cyclization to form the aromatic ring. researchgate.net

Another notable example is the cascade reaction triggered by using 2-(allyloxy)anilines with 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO). This process yields 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, effectively building the dihydrobenzofuran ring onto an intermediate that incorporates a sulfur dioxide surrogate. nih.gov Such compounds are advanced intermediates that can be further transformed to achieve the target 3-mercapto-2,3-dihydrobenzofuran-6-ol structure.

Green Chemistry Principles in 3-Mercapto-2,3-dihydrobenzofuran-6-ol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, efficient catalysts, and sustainable reagents. The synthesis of 2,3-dihydrobenzofurans has benefited significantly from these advancements.

Aqueous Media Reaction Protocols

The use of water as a reaction solvent is a cornerstone of green chemistry, offering benefits in terms of safety, cost, and environmental impact. sci-hub.se In the context of dihydrobenzofuran synthesis, significant progress has been made in developing protocols that function in aqueous media.

For example, an efficient synthesis of dihydrobenzofurans has been achieved using a gold-based N-heterocyclic carbene (NHC) catalyst in water. rsc.org The catalyst, featuring a permethylated β-cyclodextrin tag, enhances the solubility of non-polar substrates in the aqueous medium due to the hydrophobic nature of β-cyclodextrin, thereby facilitating the reaction. rsc.org Similarly, green syntheses of other sulfur-containing heterocycles have been successfully developed in ethanol/water mixtures, demonstrating the viability of aqueous systems for such chemical transformations. nih.gov These protocols highlight a move away from traditional, often hazardous, organic solvents.

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is a key tool in green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of the 2,3-dihydrobenzofuran scaffold has been a fertile ground for catalyst development, with a wide array of transition metals and other catalytic systems being explored. consensus.app

Transition metal catalysts, including those based on palladium, rhodium, copper, gold, and nickel, have been extensively used to construct the dihydrobenzofuran nucleus from various substrates. rsc.orgnih.gov For instance, a palladium- and urea (B33335) ligand-mediated heteroannulation of 2-bromophenols and 1,3-dienes provides a convergent route to functionalized dihydrobenzofurans. acs.orgnih.gov This method is robust and tolerates a wide range of functional groups. acs.orgnih.gov Copper-catalyzed methods have also been developed for the direct C-O bond formation to assemble the dihydrobenzofuran ring under mild conditions. nih.gov

Beyond transition metals, other catalytic systems have proven effective. Iodine-catalyzed protocols offer an economical and environmentally benign route to 2,3-dihydrobenzofuran units. nih.gov Brønsted acids like p-toluenesulfonic acid and trifluoromethanesulfonic acid have also been employed to catalyze the synthesis of dihydrobenzofuran derivatives through various annulation reactions. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Gold-based NHC catalyst | Cycloaddition | Enables reaction in aqueous media. | rsc.org |

| Palladium/Urea Ligand | Heteroannulation | Convergent synthesis with broad substrate scope. | acs.orgnih.gov |

| Copper(II)hexafluoroacetylacetonate | Intramolecular C-O Bond Formation | Mild reaction conditions, minimizes oxidation of alcohols. | nih.gov |

| Rhodium(III) | C-H Activation/Carbooxygenation | Redox-neutral [3 + 2] annulation. | organic-chemistry.org |

| Iodine (I₂) | Chalcone-based synthesis | Economical, metal-free, ambient conditions. | nih.gov |

| p-Toluene sulfonic acid (Brønsted Acid) | [3 + 2] Cycloaddition | Metal-free synthesis of dihydronaphthofurans. | nih.gov |

Sustainable Reagent and Solvent Selection

In the synthesis of dihydrobenzofuran analogues, a visible-light-driven methodology has been developed that eliminates the need for photoredox catalysts and utilizes ethyl acetate. mdpi.com Ethyl acetate is recognized as a green solvent alternative due to its low toxicity and biodegradability. mdpi.com The broader pursuit of sustainable solvents has led to the evaluation and recommendation of several alternatives to traditional volatile organic compounds.

| Solvent | Classification | Key Properties/Benefits | Reference |

|---|---|---|---|

| Water | Recommended | Non-toxic, non-flammable, inexpensive. | sci-hub.se |

| Ethanol/Water mixtures | Recommended | Green solvent system, effective for heterocycle synthesis. | nih.gov |

| Ethyl Acetate | Recommended | Low toxicity, biodegradable, suitable for pharmaceutical applications. | mdpi.com |

| Cyclopentyl methyl ether (CPME) | Recommended | Resists peroxide formation, alternative to THF and other ethers. | avantorsciences.com |

| 2-Methyltetrahydrofuran | Recommended | Derived from renewable sources (e.g., corn), good alternative to THF. | avantorsciences.com |

Furthermore, approaches that minimize waste by design, such as catalyst-free and visible light-promoted reactions, are gaining prominence. nih.gov These methods align with green chemistry principles by reducing reliance on potentially toxic catalysts and utilizing energy from light, a renewable resource. nih.gov

Stereoselective and Enantioselective Synthesis of 3-Substituted-2,3-dihydrobenzofuran Analogues

The asymmetric synthesis of 2,3-dihydrobenzofuran derivatives, particularly those substituted at the C-3 position, is an area of active research. The primary strategies to achieve stereocontrol include the use of chiral catalysts, leveraging substrate-based stereocontrol, and the application of resolution techniques.

Chiral Catalyst-Mediated Approaches

The use of chiral catalysts, including metal complexes and organocatalysts, is a prominent strategy for the enantioselective synthesis of 2,3-dihydrobenzofuran analogues. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

Transition metal catalysis, particularly with iridium, rhodium, and copper complexes, has been successfully applied in the asymmetric synthesis of various 3-substituted 2,3-dihydrobenzofurans. For instance, iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones has been shown to produce chiral dihydrobenzofurans with high enantioselectivity. The specific choice of chiral ligand is crucial for achieving high levels of stereocontrol.

Organocatalysis, utilizing small organic molecules as chiral catalysts, has also emerged as a powerful tool. Chiral phosphoric acids and their derivatives have been employed in cycloaddition reactions to construct the dihydrobenzofuran core with excellent enantioselectivity.

Biocatalysis offers an environmentally friendly alternative for stereoselective synthesis. Enzymes, such as lipases, have been used in combination with metal-catalyzed reactions to achieve optically active 2,3-dihydrobenzofuran derivatives through enantioselective acylation.

Substrate-Controlled Diastereoselective Routes

In substrate-controlled diastereoselective synthesis, the stereochemical outcome of a reaction is dictated by the existing stereocenters in the starting material. This approach is particularly useful for the synthesis of diastereomerically pure compounds. While specific examples for 3-mercapto-2,3-dihydrobenzofuran-6-ol are not available, general strategies often involve the cyclization of acyclic precursors containing one or more stereocenters. The stereochemistry of these existing centers directs the formation of new stereocenters during the ring-closing step, leading to a specific diastereomer of the dihydrobenzofuran product.

Resolution Techniques for Enantiomeric Enrichment

Resolution techniques are employed to separate a racemic mixture of enantiomers. This can be achieved through various methods, including classical resolution with a chiral resolving agent, chromatographic separation on a chiral stationary phase, or kinetic resolution.

Kinetic resolution is a widely used method where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. Dynamic kinetic resolution (DKR) is an advanced form of this technique where the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer. For example, DKR involving asymmetric transfer hydrogenation of benzofuranones has been used to obtain cis-2,3-dihydrobenzofuranols with high enantiomeric and diastereomeric purity. Enzyme-catalyzed DKR has also been developed for the asymmetric synthesis of chiral 2,3-dihydrobenzofuran esters from the corresponding 3-benzofuranols.

Chemical Reactivity and Transformation Mechanisms of 3 Mercapto 2,3 Dihydrobenzofuran 6 Ol

Reactions Involving the C3-Mercapto Group

The thiol (mercapto) group at the C3 position is a versatile functional group, readily participating in oxidation, nucleophilic reactions, and modern "click" chemistry applications.

The sulfur atom in the mercapto group exists in its most reduced state (-2). It can be readily oxidized to higher oxidation states, primarily through the corresponding sulfide (B99878). The initial step typically involves the conversion of the thiol to a thioether (sulfide), for example, through S-alkylation. Subsequent controlled oxidation of the resulting sulfide yields either a sulfoxide (B87167) or a sulfone. acsgcipr.org

A variety of oxidizing agents are available for this transformation, with the choice of reagent and reaction conditions determining the final product. organic-chemistry.org Milder conditions or careful control of oxidant stoichiometry often favor the formation of the sulfoxide, whereas more potent oxidants or excess reagent will typically lead to the fully oxidized sulfone. nih.gov For instance, hydrogen peroxide (H₂O₂) is a common "green" oxidant used for these transformations; its selectivity can be tuned by the reaction conditions. organic-chemistry.orgnih.gov Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) and Oxone are also highly effective. acsgcipr.org

The general pathway is as follows:

Sulfide Formation: 3-Mercapto-2,3-dihydrobenzofuran-6-ol is reacted with an electrophile (e.g., an alkyl halide) to form the corresponding thioether.

Sulfoxide Formation: The thioether is treated with one equivalent of an oxidizing agent.

Sulfone Formation: The thioether is reacted with two or more equivalents of an oxidizing agent, or the intermediate sulfoxide is subjected to further oxidation. organic-chemistry.org

| Transformation | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| Sulfide Formation | 3-Mercapto-2,3-dihydrobenzofuran-6-ol | R-X (e.g., CH₃I), Base (e.g., NaH) | 3-(Alkylthio)-2,3-dihydrobenzofuran-6-ol |

| Sulfoxide Formation | 3-(Alkylthio)-2,3-dihydrobenzofuran-6-ol | H₂O₂ (1 equiv.), m-CPBA (1 equiv.) | 3-(Alkylsulfinyl)-2,3-dihydrobenzofuran-6-ol |

| Sulfone Formation | 3-(Alkylthio)-2,3-dihydrobenzofuran-6-ol | H₂O₂ (≥2 equiv.), m-CPBA (≥2 equiv.), Oxone | 3-(Alkylsulfonyl)-2,3-dihydrobenzofuran-6-ol |

The thiol group is inherently nucleophilic and can readily donate its lone pair of electrons to electrophilic centers. Its nucleophilicity is significantly enhanced upon deprotonation to the corresponding thiolate anion (R-S⁻) under basic conditions. This strong nucleophile can participate in a variety of substitution and addition reactions.

Key nucleophilic reactions include:

S-Alkylation: As mentioned above, this is a classic Sₙ2 reaction with alkyl halides to form thioethers.

Michael Addition: Thiolates are excellent nucleophiles for conjugate addition to α,β-unsaturated carbonyl compounds, leading to the formation of a new carbon-sulfur bond.

Thiol-Michael Addition: This specific type of Michael addition is a highly efficient and often base-catalyzed reaction that proceeds under mild conditions. researchgate.net

The reactivity of the mercaptan allows for the straightforward introduction of a wide array of substituents at the C3 position, making it a valuable handle for molecular elaboration.

Thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that involve the addition of a thiol across a double (ene) or triple (yne) bond. researchgate.net These reactions are prized for their high efficiency, mild reaction conditions, high yields, and stereoselectivity. wikipedia.org They typically proceed via a free-radical mechanism, which can be initiated by light (photo-initiation) or heat (thermal initiation), often in the presence of a radical initiator. researchgate.net

The mercapto group of 3-Mercapto-2,3-dihydrobenzofuran-6-ol is an ideal substrate for these reactions. The reaction results in the anti-Markovnikov addition of the thiol to the unsaturated bond, forming a stable thioether linkage. wikipedia.org This methodology provides a robust and versatile tool for polymer synthesis, surface functionalization, and the construction of complex molecular architectures. researchgate.net

| Reaction Type | Reactants | Conditions | Product Class |

|---|---|---|---|

| Thiol-Ene | 3-Mercapto-2,3-dihydrobenzofuran-6-ol + Alkene (R-CH=CH₂) | Photo or Thermal Initiator (e.g., AIBN, DMPA) | Thioether |

| Thiol-Yne | 3-Mercapto-2,3-dihydrobenzofuran-6-ol + Alkyne (R-C≡CH) | Photo or Thermal Initiator | Vinyl Sulfide (can react further) |

Reactions at the 2,3-Dihydrobenzofuran (B1216630) Core

The 2,3-dihydrobenzofuran core consists of a benzene (B151609) ring fused to a dihydrofuran ring. The reactivity of this system is dominated by the aromatic character of the benzene ring and the potential for the heterocyclic furan (B31954) ring to undergo cleavage.

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction of aromatic systems where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. uci.edu

In 3-Mercapto-2,3-dihydrobenzofuran-6-ol, the benzene ring is substituted with a hydroxyl group (-OH) at C6 and an ether oxygen as part of the dihydrofuran ring. Both of these are powerful activating, ortho, para-directing groups because they can donate electron density to the ring through resonance. wikipedia.org This donation stabilizes the cationic intermediate (arenium ion) formed during the reaction, particularly when the electrophile attacks at the positions ortho or para to the activating group. masterorganicchemistry.com

Given the positions of the existing groups, electrophilic attack will be directed to the positions ortho and para to the highly activating hydroxyl group.

The position para to the -OH group (C4) is already substituted.

The positions ortho to the -OH group are C5 and C7.

Therefore, electrophilic aromatic substitution reactions are expected to occur predominantly at the C5 and C7 positions of the benzene ring.

| Reaction | Reagents | Electrophile | Expected Product(s) |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ | 5-Bromo/Chloro and 7-Bromo/Chloro derivatives |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-Nitro and 7-Nitro derivatives |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-Sulfonic acid and 7-Sulfonic acid derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (carbocation) | 5-Alkyl and 7-Alkyl derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (acylium ion) | 5-Acyl and 7-Acyl derivatives |

The dihydrofuran ring, while relatively stable, can undergo ring-opening reactions under specific conditions, particularly those involving cleavage of the C-O ether bond. researchgate.net These transformations are often catalyzed by transition metals or promoted by strong Lewis acids, providing a synthetic route to highly functionalized phenol (B47542) derivatives. researchgate.netmdpi.com For 3-Mercapto-2,3-dihydrobenzofuran-6-ol, such a reaction would result in a substituted catechol derivative with a propyl side chain.

Ring-contraction and ring-expansion reactions are also known transformations for cyclic systems. wikipedia.org These rearrangements can be initiated by the formation of a carbocation or other reactive intermediate adjacent to the ring. wikipedia.org For the dihydrofuran ring in this specific molecule, such reactions are less common than simple ring-opening but could potentially be induced through carefully designed reaction sequences, for example, via a pinacol-type rearrangement of a diol derivative or a Demjanov rearrangement involving an exocyclic amine. wikipedia.org These reactions often proceed through complex mechanistic pathways involving bond migrations to expand or contract the ring system. uchicago.edu

Inability to Generate Article on the Chemical Reactivity of 3-Mercapto-2,3-dihydrobenzofuran-6-ol

Despite a comprehensive search of available scientific databases and literature, it has been determined that there is insufficient published research on the chemical compound "3-Mercapto-2,3-dihydrobenzofuran-6-ol" to generate the requested article. The specific details regarding its chemical reactivity and transformation mechanisms, as outlined in the user's instructions, are not available in the public domain.

The performed searches for information pertaining to the transformations at the C2 and C3 positions of the dihydrofuran ring, the reactivity of the C6-hydroxyl group (including esterification, etherification, and phenolic oxidation pathways), complex multicomponent reactions, and mechanistic investigations such as kinetic studies for this particular compound did not yield any specific results.

While general information on the reactivity of the broader class of 2,3-dihydrobenzofurans and other related mercapto and phenolic compounds exists, a thorough and scientifically accurate article focusing solely on "3-Mercapto-2,3-dihydrobenzofuran-6-ol" as requested cannot be constructed. The absence of specific data, research findings, and mechanistic studies for this exact molecule prevents the fulfillment of the detailed outline provided.

Therefore, due to the lack of available scientific information, the generation of the requested article is not possible at this time.

Despite a comprehensive search for scholarly articles and research data, specific information regarding the chemical reactivity, transformation mechanisms, and, particularly, the elucidation of reaction intermediates for the compound 3-Mercapto-2,3-dihydrobenzofuran-6-ol is not available in the public domain.

Scientific literature extensively covers the synthesis and reactions of the broader 2,3-dihydrobenzofuran scaffold. Methodologies for creating various derivatives and exploring their general reactivity are well-documented. However, detailed mechanistic studies, including the isolation or spectroscopic identification of reaction intermediates for the specific molecule of interest, have not been published.

The presence of both a thiol (-SH) and a hydroxyl (-OH) group on the dihydrobenzofuran core suggests a rich and complex reactivity profile. These functional groups could participate in a variety of transformations, such as oxidation, rearrangement, and cycloaddition reactions. The elucidation of intermediates in such processes would typically involve advanced analytical techniques, including but not limited to:

Spectroscopic analysis (NMR, IR, Mass Spectrometry) to identify the structure of transient species.

Trapping experiments where a reactive intermediate is captured by another molecule to form a stable, identifiable product.

Computational modeling to predict potential reaction pathways and the energies of intermediate structures.

Without dedicated research focusing on 3-Mercapto-2,3-dihydrobenzofuran-6-ol, any discussion of its reaction intermediates would be purely speculative and would not meet the required standards of scientific accuracy. Further experimental investigation is necessary to characterize the chemical behavior of this specific compound and to identify the transient species that govern its transformations.

Strategic Derivatization and Analogue Synthesis of 3 Mercapto 2,3 Dihydrobenzofuran 6 Ol

Synthesis of S-Functionalized Derivatives

The nucleophilic nature of the thiol group at the C-3 position makes it a prime target for a variety of functionalization reactions, enabling the synthesis of derivatives with modified steric and electronic properties.

Thioethers: The synthesis of thioether derivatives from the parent compound can be readily achieved through S-alkylation. This reaction typically involves the deprotonation of the thiol with a suitable base to form a thiolate anion, which then acts as a nucleophile, attacking an alkyl halide or another electrophilic alkylating agent. A variety of alkyl, aryl, and functionalized groups can be introduced at the sulfur atom using this methodology. For instance, visible light-mediated synthesis has been employed for the preparation of 2,3-dihydrobenzofuran (B1216630) chalcogenides, including thioethers. mdpi.com

Thiocarbonates: Thiocarbonates can be prepared by reacting the thiol with a haloformate, such as ethyl chloroformate, in the presence of a base. This introduces a thiocarbonate moiety, which can serve as a useful intermediate for further transformations or as a final functional group in the target analogue.

Disulfides: The thiol group can be oxidized to form a disulfide linkage. This can be achieved through various methods, including air oxidation, often catalyzed by metal ions, or by using mild oxidizing agents like iodine. This reaction can lead to the formation of a symmetrical disulfide dimer of 3-Mercapto-2,3-dihydrobenzofuran-6-ol.

| Derivative Type | General Reaction | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Thioether | S-Alkylation | Alkyl halides (e.g., CH₃I, BnBr) | -S-R |

| Thiocarbonate | Acylation | Chloroformates (e.g., ClCO₂Et) | -S-C(O)OR |

| Disulfide | Oxidation | I₂, H₂O₂, Air (O₂) | -S-S- |

Sulfonamides: The synthesis of sulfonamides from the thiol functionality involves a two-step process. ekb.eg First, the thiol is oxidized to a sulfonyl chloride using a strong oxidizing agent, such as chlorine in the presence of water. The resulting sulfonyl chloride is a reactive intermediate that is then treated with a primary or secondary amine to yield the corresponding sulfonamide. This method allows for the introduction of a wide variety of amine-containing fragments. ekb.egnih.gov

Sulfonate Esters: Similarly, the intermediate sulfonyl chloride can be reacted with an alcohol or a phenol (B47542) in the presence of a base to form a sulfonate ester. This provides another avenue for introducing diverse organic moieties to the sulfur atom of the parent molecule.

| Derivative Type | Key Intermediate | Second Reagent | Resulting Functional Group |

|---|---|---|---|

| Sulfonamide | Sulfonyl chloride (-SO₂Cl) | Primary/Secondary Amine (R₂NH) | -SO₂NR₂ |

| Sulfonate Ester | Sulfonyl chloride (-SO₂Cl) | Alcohol/Phenol (R'OH) | -SO₂OR' |

Preparation of O-Functionalized Analogues

The phenolic hydroxyl group at the 6-position offers another site for derivatization, allowing for modifications that can alter the molecule's polarity and hydrogen bonding capabilities.

Alkyl Derivatives: The phenolic hydroxyl group can be converted to an ether through O-alkylation, most commonly via the Williamson ether synthesis. This involves deprotonating the phenol with a base like sodium hydride or potassium carbonate to form a phenoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Acyl Derivatives: O-acylation of the phenolic hydroxyl group leads to the formation of ester derivatives. This can be achieved by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. Special reagents and additives, such as rubidium fluoride, can be employed to achieve selective acylation of the phenolic hydroxyl group. researchgate.net

| Derivative Type | Reaction | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Alkyl Ether | O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | -OR |

| Acyl Ester | O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | -OC(O)R |

Modifications of the 2,3-Dihydrobenzofuran Ring System

The 2,3-dihydrobenzofuran core can be modified to create more complex polycyclic structures, such as spirocyclic and fused ring systems. These modifications can significantly alter the three-dimensional shape of the molecule.

Spirocyclic Systems: The synthesis of spirocyclic systems involving the 2,3-dihydrobenzofuran scaffold can be achieved through various cycloaddition reactions. For example, [3+2] azomethine ylide cycloadditions have been used to create spiro-pyrrolidine derivatives based on a benzofuran (B130515) core. nih.gov Another approach involves the reaction of 2-arylidenebenzofuran-3(2H)-ones with in situ generated 2-thioacetaldehyde in a cascade thio-Michael-aldol reaction sequence to yield spirocyclic tetrahydrothiophenes. Additionally, spiro[benzofuran-2,5'-pyrimidine] scaffolds have been synthesized. nih.gov These strategies could potentially be adapted to create spirocycles at the C-2 or C-3 position of the 3-Mercapto-2,3-dihydrobenzofuran-6-ol core.

Fused Ring Systems: The construction of fused rings onto the 2,3-dihydrobenzofuran nucleus can be accomplished through annulation reactions. Transition metal-catalyzed processes, such as those involving rhodium or palladium, have been developed for the synthesis of polycyclic 2,3-dihydrobenzofuran derivatives. nih.gov For instance, a rhodium-catalyzed [3+2] annulation process has been used to create fused ring systems. nih.gov Intramolecular cyclization reactions of appropriately substituted 2,3-dihydrobenzofuran precursors can also lead to the formation of fused ring systems. nih.gov

| Modification Type | General Strategy | Potential Reaction Type | Resulting Structure |

|---|---|---|---|

| Spirocyclic System | Cycloaddition | [3+2] Cycloaddition, Cascade Reactions | Two rings sharing a single atom |

| Fused Ring System | Annulation/Cyclization | Transition Metal-Catalyzed Annulation, Intramolecular Cyclization | Two rings sharing two adjacent atoms |

Selective Halogenation and Nitration

Selective halogenation and nitration of 3-Mercapto-2,3-dihydrobenzofuran-6-ol are important transformations for introducing new functional groups that can serve as handles for further derivatization or directly modulate the compound's properties. These electrophilic aromatic substitution reactions are governed by the directing effects of the existing substituents on the benzofuran ring system.

The hydroxyl (-OH) and mercapto (-SH) groups are both activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. wikipedia.org In the case of 3-Mercapto-2,3-dihydrobenzofuran-6-ol, the hydroxyl group at the 6-position and the dihydrofuran ring fused to the benzene (B151609) ring will influence the regioselectivity of electrophilic attack. The hydroxyl group strongly activates the positions ortho and para to it. The position para to the hydroxyl group is occupied by the dihydrofuran ring fusion. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the hydroxyl group, which are positions 5 and 7.

Halogenation:

The introduction of a halogen atom (e.g., chlorine, bromine) onto the aromatic ring can be achieved using various electrophilic halogenating agents. The choice of reagent and reaction conditions can influence the selectivity of the reaction.

| Reagent | Expected Major Product(s) | Conditions |

| N-Chlorosuccinimide (NCS) | 5-Chloro-3-mercapto-2,3-dihydrobenzofuran-6-ol and/or 7-Chloro-3-mercapto-2,3-dihydrobenzofuran-6-ol | Aprotic solvent (e.g., THF, CH2Cl2) |

| N-Bromosuccinimide (NBS) | 5-Bromo-3-mercapto-2,3-dihydrobenzofuran-6-ol and/or 7-Bromo-3-mercapto-2,3-dihydrobenzofuran-6-ol | Aprotic solvent (e.g., THF, CH2Cl2) |

The relative ratio of the 5- and 7-substituted isomers would depend on the steric hindrance posed by the adjacent dihydrofuran ring and the mercapto group.

Nitration:

Nitration introduces a nitro (-NO2) group onto the aromatic ring, which is a versatile functional group that can be reduced to an amino group or used to modulate the electronic properties of the molecule. byjus.com The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

| Reagent | Expected Major Product(s) | Conditions |

| HNO3 / H2SO4 | 5-Nitro-3-mercapto-2,3-dihydrobenzofuran-6-ol and/or 7-Nitro-3-mercapto-2,3-dihydrobenzofuran-6-ol | Low temperature (e.g., 0 °C) |

The strongly activating nature of the hydroxyl group makes the aromatic ring highly susceptible to nitration. Careful control of the reaction conditions is necessary to avoid over-nitration or oxidation of the mercapto group. The nitro group is a deactivating, meta-directing group, which can be utilized in subsequent synthetic steps. wikipedia.org

Design and Synthesis of Conformationally Restricted Analogues

The design and synthesis of conformationally restricted analogues are a powerful strategy in medicinal chemistry to understand the bioactive conformation of a molecule and to improve its potency and selectivity. nih.gov For 3-Mercapto-2,3-dihydrobenzofuran-6-ol, the dihydrofuran ring is not planar, and the substituent at the 3-position can adopt different spatial orientations. By "locking" the molecule into a specific conformation, it is possible to probe the geometric requirements of its biological target.

One approach to creating conformationally restricted analogues is through the introduction of additional rings or bulky substituents that limit the rotational freedom of the molecule. For instance, a palladium-catalyzed annulation of o-alkynylphenols with aryl halides has been described as an efficient pathway for the combinatorial synthesis of conformationally restricted 2,3-diarylbenzo[b]furans. nih.gov A similar strategy could be adapted to synthesize analogues of 3-Mercapto-2,3-dihydrobenzofuran-6-ol where the mercapto group is part of a new ring system fused to the dihydrobenzofuran core.

Table of Potential Conformationally Restricted Analogues:

| Analogue Structure | Synthetic Strategy | Rationale |

| Tricyclic analogue with a fused thiolane ring | Intramolecular cyclization of a derivative with a tethered electrophile | To lock the conformation of the mercapto-containing side chain. |

| Analogue with a bulky substituent at C2 or C4 | Introduction of a bulky group via alkylation or arylation | To sterically hinder rotation around the C2-C3 bond. |

The synthesis of such analogues would likely involve multi-step sequences starting from appropriately substituted phenols and employing modern synthetic methodologies for heterocyclic chemistry.

Incorporation of Isotopic Labels for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules. wikipedia.org By replacing one or more atoms in 3-Mercapto-2,3-dihydrobenzofuran-6-ol with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), sulfur-34 (B105110) (³⁴S)), researchers can follow the transformation of the labeled compound using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

For instance, to study the mechanism of a specific derivatization reaction, one could synthesize a version of 3-Mercapto-2,3-dihydrobenzofuran-6-ol with a deuterium label at a specific position on the aromatic ring. By analyzing the position of the deuterium in the product, one can determine if that position was involved in the reaction.

A general method for the deuterium and tritium (B154650) labeling of complex molecules with thioether-type motifs has been developed, which could be applicable for labeling the mercapto group or adjacent positions. cea.fr This involves a C(sp³)–H activation directed by a sulfur atom, catalyzed by ruthenium on carbon (Ru/C), facilitating a hydrogen isotope exchange. cea.fr

Table of Isotopically Labeled Analogues and Their Applications:

| Labeled Analogue | Isotope | Potential Application | Analytical Technique |

| [5,7-²H₂]-3-Mercapto-2,3-dihydrobenzofuran-6-ol | Deuterium (²H) | To probe the mechanism of electrophilic aromatic substitution. | NMR, Mass Spectrometry |

| [³⁴S]-3-Mercapto-2,3-dihydrobenzofuran-6-ol | Sulfur-34 (³⁴S) | To study the metabolism of the sulfur moiety. | Mass Spectrometry |

| [¹³C₆]-3-Mercapto-2,3-dihydrobenzofuran-6-ol (on the benzene ring) | Carbon-13 (¹³C) | To trace the fate of the core scaffold in biological systems. | ¹³C NMR, Mass Spectrometry |

The synthesis of these labeled compounds would require the use of isotopically enriched starting materials or reagents at the appropriate stage of the synthetic route. The insights gained from such studies are invaluable for understanding the chemical and biological behavior of 3-Mercapto-2,3-dihydrobenzofuran-6-ol and its derivatives.

Occurrence, Biosynthesis, and Biotransformation Pathways Relevant to 3 Mercapto 2,3 Dihydrobenzofuran 6 Ol

Natural Occurrence and Isolation of the 2,3-Dihydrobenzofuran (B1216630) Scaffold

While 3-Mercapto-2,3-dihydrobenzofuran-6-ol itself has not been isolated from natural sources, the 2,3-dihydrobenzofuran core is a key structural component of numerous bioactive natural products.

The 2,3-dihydrobenzofuran scaffold is a recognized structural motif in a diverse array of plant-derived secondary metabolites. researchgate.netnih.gov These compounds are often classified as neolignans, which are formed by the oxidative coupling of two phenylpropanoid units. scielo.br Notable examples of naturally occurring 2,3-dihydrobenzofurans in plants include:

Conocarpan: Isolated from plants of the Piper species, it exhibits antifungal properties. researchgate.net

Decursivine: An alkaloid found in the leaves and stems of Rhaphidophora decursiva, which has demonstrated antimalarial activity. researchgate.net

Pterocarpans: A class of isoflavonoids with a 2,3-dihydrobenzofuran core, known for their role as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. nih.gov

The biosynthesis of these compounds in plants highlights the enzymatic machinery capable of forming the dihydrobenzofuran ring system.

The 2,3-dihydrobenzofuran moiety is also present in metabolites produced by various microorganisms, particularly fungi. researchgate.net These microbial natural products often possess potent biological activities. For instance, certain fungal endophytes produce compounds with this scaffold that contribute to the host plant's defense mechanisms. The presence of these structures in microorganisms suggests convergent evolution of the biosynthetic pathways or horizontal gene transfer of the responsible gene clusters.

Elucidation of Biosynthetic Pathways for 3-Mercapto-2,3-dihydrobenzofuran-6-ol

There is no direct evidence for the biosynthesis of 3-Mercapto-2,3-dihydrobenzofuran-6-ol. However, a hypothetical pathway can be constructed based on well-characterized enzymatic reactions involved in the formation of the 2,3-dihydrobenzofuran scaffold and the introduction of hydroxyl and thiol functional groups.

The formation of the 2,3-dihydrobenzofuran ring system in nature is often achieved through the oxidative coupling of phenolic precursors. scielo.br A common route involves the dimerization of coniferyl alcohol or related phenylpropanoids, catalyzed by laccases or peroxidases. This reaction proceeds via a radical mechanism, leading to the formation of a quinone methide intermediate, which then undergoes intramolecular cyclization to yield the dihydrobenzofuran structure.

Table 1: Key Enzymes in Dihydrobenzofuran Scaffold Biosynthesis

| Enzyme Class | Precursors | Mechanism |

| Laccases | Phenylpropanoids (e.g., coniferyl alcohol) | Radical-mediated oxidative coupling |

| Peroxidases | Phenylpropanoids (e.g., coniferyl alcohol) | Radical-mediated oxidative coupling |

The introduction of the hydroxyl and thiol groups at specific positions on the dihydrobenzofuran scaffold would require a series of enzymatic modifications.

Hydroxylation: The introduction of a hydroxyl group at the C-6 position of the benzofuran (B130515) ring is a plausible enzymatic step. Aromatic hydroxylation is commonly catalyzed by cytochrome P450 monooxygenases. scispace.comnih.govnih.gov These enzymes utilize a heme cofactor to activate molecular oxygen, which is then inserted into a C-H bond of the aromatic ring. scispace.comresearchgate.net The regioselectivity of this hydroxylation would be determined by the specific cytochrome P450 enzyme involved.

Thiolation: The formation of the thiol group at the C-3 position is a more complex transformation. While direct enzymatic thiolation of an unactivated carbon is rare, several biosynthetic strategies could be envisioned. One possibility involves the action of enzymes that utilize sulfur-containing donors. For instance, radical S-adenosylmethionine (SAM) enzymes are known to be involved in the biosynthesis of thioether functionalities. nih.gov Another potential route could involve the conjugation of the dihydrobenzofuran intermediate to a sulfur-containing molecule like glutathione, followed by cleavage to release the free thiol.

Table 2: Plausible Enzymes for Functional Group Introduction

| Functional Group | Enzyme Class | Mechanism |

| 6-hydroxyl | Cytochrome P450 Monooxygenase | Aromatic C-H activation and oxygen insertion |

| 3-thiol | Radical SAM Enzyme / Glutathione S-transferase | Sulfur insertion / Conjugation and cleavage |

The likely precursors for the biosynthesis of the 3-Mercapto-2,3-dihydrobenzofuran-6-ol scaffold are derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine. These amino acids are then converted into phenylpropanoids, such as p-coumaric acid and ferulic acid, which serve as the building blocks for the dihydrobenzofuran core. scielo.br

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. researchgate.netnih.govvanderbilt.edu By using isotopically labeled precursors (e.g., ¹³C-labeled glucose or phenylalanine) and tracking the incorporation of the label into downstream metabolites, MFA can elucidate the flow of carbon through the biosynthetic pathway. researchgate.net This approach could be used to identify the primary precursors and key regulatory points in a hypothetical biosynthetic pathway for 3-Mercapto-2,3-dihydrobenzofuran-6-ol. While MFA has been applied to various secondary metabolite pathways in plants and microbes, its application to this specific compound would require the initial identification of a producing organism. researchgate.netnih.gov

Table 3: Precursors and Analytical Techniques

| Precursor Class | Specific Examples | Analytical Technique for Pathway Elucidation |

| Aromatic Amino Acids | Phenylalanine, Tyrosine | Metabolic Flux Analysis (MFA) with isotopic labeling |

| Phenylpropanoids | p-Coumaric acid, Ferulic acid, Coniferyl alcohol | Metabolic Flux Analysis (MFA) with isotopic labeling |

Mechanistic Studies of Biotransformations

Due to the lack of specific research on 3-Mercapto-2,3-dihydrobenzofuran-6-ol, no data is available to populate the following sections.

Oxidative and Reductive Transformations in Biological Systems

Information not available.

Conjugation Pathways in Biological Matrices

Information not available.

Advanced Analytical and Spectroscopic Research on 3 Mercapto 2,3 Dihydrobenzofuran 6 Ol

High-Resolution Structural Elucidation

The definitive structural characterization of 3-Mercapto-2,3-dihydrobenzofuran-6-ol relies on a combination of advanced spectroscopic and crystallographic techniques. These methods provide complementary information, from atomic connectivity and elemental composition to the precise three-dimensional arrangement of atoms in the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for polymorphism)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of 3-Mercapto-2,3-dihydrobenzofuran-6-ol in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguous assignment and confirmation of the molecular scaffold.

Key 2D NMR techniques applicable to this compound include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, which would be used to map the connectivity of protons within the dihydrofuran ring and the aromatic system. For instance, the correlation between the proton at C3 and the methylene (B1212753) protons at C2 would be clearly established.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

The following table presents the anticipated ¹H and ¹³C NMR chemical shifts for 3-Mercapto-2,3-dihydrobenzofuran-6-ol, based on standard values for analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| 2 | ~4.5 - 4.8 (dd) | ~75 | H2 → C3, C3a, C7a |

| 3 | ~3.8 - 4.1 (m) | ~45 | H3 → C2, C3a, C4, -SH |

| 4 | ~6.7 - 6.9 (d) | ~115 | H4 → C3, C5, C6, C7a |

| 5 | ~6.6 - 6.8 (dd) | ~112 | H5 → C3a, C4, C6, C7 |

| 7 | ~7.0 - 7.2 (d) | ~125 | H7 → C5, C6, C7a, C3a |

| 6-OH | ~8.5 - 9.5 (s) | - | 6-OH → C5, C6, C7 |

| 3-SH | ~1.5 - 2.5 (d) | - | 3-SH → C3 |

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for investigating the compound in its solid form. It is particularly valuable for studying polymorphism, which is the ability of a substance to exist in two or more crystalline forms. researchgate.net Different polymorphs can have distinct physical properties. Since ssNMR is highly sensitive to the local electronic environment, subtle differences in molecular conformation and intermolecular interactions (like hydrogen bonding involving the hydroxyl and thiol groups) between different crystal packing arrangements result in measurable changes in the ¹³C chemical shifts. researchgate.net This makes ssNMR an indispensable tool for identifying and characterizing different polymorphic forms, especially when single crystals suitable for X-ray diffraction are difficult to obtain. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the parent molecule, allowing for the determination of its elemental formula. For 3-Mercapto-2,3-dihydrobenzofuran-6-ol (C₈H₈O₂S), the theoretical exact mass can be calculated, and a comparison with the experimentally measured mass would confirm the elemental composition with high confidence.

Beyond accurate mass determination, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. researchgate.net In a typical MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation analysis provides valuable structural information, helping to confirm the connectivity of the molecule. The differentiation of isomers of related benzofuran (B130515) compounds has been successfully achieved using such fragmentation analysis. researchgate.net

| Proposed Fragment | m/z (nominal) | Possible Structure/Loss |

| [M]+• | 168 | Molecular Ion (C₈H₈O₂S) |

| [M-SH]+ | 135 | Loss of the mercapto radical |

| [M-H₂S]+• | 134 | Loss of hydrogen sulfide (B99878) |

| [C₇H₅O₂]+ | 121 | Cleavage of the dihydrofuran ring with loss of CH₂SH |

| [C₆H₅O]+ | 93 | Benzofuran core fragment after multiple losses |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map from which the positions of individual atoms can be determined.

An SCXRD analysis of 3-Mercapto-2,3-dihydrobenzofuran-6-ol would provide unambiguous data on:

Molecular Conformation: The exact puckering of the dihydrofuran ring and the orientation of the mercapto and hydroxyl substituents.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Stereochemistry: Absolute configuration of the chiral center at the C3 position if a suitable crystallization method is used.

Crystal Packing: Information on intermolecular interactions, such as hydrogen bonding involving the -OH and -SH groups, which dictate how the molecules arrange themselves in the crystal lattice. rsc.org

The table below lists the key parameters that would be obtained from a successful SCXRD experiment, though specific values for this compound are not publicly available.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Z | The number of molecules per unit cell. |

| Final R-indices (R1, wR2) | Indicators of the quality of the structural refinement and the agreement between the experimental data and the final model. |

| Bond Lengths (Å) & Angles (°) | Precise geometric data for the entire molecule. |

Chromatographic Method Development for Complex Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of 3-Mercapto-2,3-dihydrobenzofuran-6-ol, particularly when it is present in complex matrices or as a mixture of stereoisomers.

Chiral Chromatography for Enantiomeric Purity Assessment

The carbon atom at position 3 of the dihydrobenzofuran ring is a stereocenter, meaning that 3-Mercapto-2,3-dihydrobenzofuran-6-ol exists as a pair of enantiomers (non-superimposable mirror images). Enantiomers have identical physical properties in a non-chiral environment but can exhibit different biological activities. Therefore, it is often necessary to separate and quantify them.

Chiral chromatography is the primary technique used for this purpose. gcms.cz This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly employed for this type of separation. The development of a robust chiral separation method allows for the determination of the enantiomeric excess (e.e.) or enantiomeric ratio (e/e) of a sample.

| Parameter | Typical Conditions for Method Development |

| Column | Chiral Stationary Phase (e.g., Lux Amylose-2, Chiralpak AD-H) |

| Mobile Phase | Mixtures of hexane/isopropanol or acetonitrile/water/acid. mdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min. |

| Temperature | 10 - 40 °C (temperature can significantly affect selectivity). |

| Detection | UV-Vis Detector (set at a wavelength of maximum absorbance). |

Advanced Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS with specific ionization techniques)

For the analysis of 3-Mercapto-2,3-dihydrobenzofuran-6-ol in complex mixtures, such as biological fluids or environmental samples, hyphenated techniques that couple a chromatographic separation with mass spectrometric detection are indispensable due to their high sensitivity and selectivity.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. mdpi.com Direct analysis of 3-Mercapto-2,3-dihydrobenzofuran-6-ol by GC may be challenging due to the polar hydroxyl and thiol groups, which can cause poor peak shape and thermal degradation. Therefore, a derivatization step—for example, silylation to convert the -OH and -SH groups to less polar trimethylsilyl (B98337) (TMS) ethers/thioethers—is often necessary to improve its chromatographic behavior. Coupling GC with a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification, even in the presence of co-eluting matrix components. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is often the preferred method for non-volatile or thermally labile compounds and does not typically require derivatization for this analyte. lcms.cz Reversed-phase HPLC is used to separate the compound from the sample matrix, followed by detection using a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, capable of generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. Similar to GC-MS/MS, operating in MRM mode provides exceptional sensitivity and selectivity, making it the gold standard for trace-level quantification. researchgate.net

The table below shows hypothetical MRM transitions that could be used for the quantification of 3-Mercapto-2,3-dihydrobenzofuran-6-ol by LC-MS/MS.

| Ionization Mode | Precursor Ion (Q1) | Product Ion (Q3) | Application |

| ESI Positive | 169.0 ( [M+H]⁺ ) | 151.0 ( [M+H-H₂O]⁺ ) | Quantifier |

| ESI Positive | 169.0 ( [M+H]⁺ ) | 136.0 ( [M+H-SH]⁺ ) | Qualifier |

| ESI Negative | 167.0 ( [M-H]⁻ ) | 134.0 ( [M-H-SH]⁻ ) | Quantifier |

| ESI Negative | 167.0 ( [M-H]⁻ ) | 107.0 ( [C₆H₃O₂]⁻ ) | Qualifier |

Chiroptical Spectroscopy for Absolute Configuration Assignment

The presence of a stereocenter at the C3 position, where the mercapto group is attached, makes 3-Mercapto-2,3-dihydrobenzofuran-6-ol a chiral molecule. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is the primary method for determining its absolute configuration (R or S).

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light, while Optical Rotatory Dispersion (ORD) measures the rotation of the plane of polarized light as a function of wavelength. For 3-Mercapto-2,3-dihydrobenzofuran-6-ol, these techniques would provide crucial information about its three-dimensional structure.

The CD spectrum is expected to show Cotton effects—characteristic positive or negative peaks—in the regions where the molecule's chromophores absorb light. The primary chromophores in this molecule are the substituted benzene (B151609) ring and the sulfur atom of the mercapto group. Electronic transitions associated with the benzene ring, typically observed in the UV region (around 250-300 nm), would likely give rise to distinct Cotton effects. The sign and magnitude of these effects are directly related to the spatial arrangement of the substituents around the chiral center.

By comparing the experimental CD spectrum of an enantiomer of 3-Mercapto-2,3-dihydrobenzofuran-6-ol with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), its absolute configuration could be unambiguously assigned. ORD spectroscopy would provide complementary data, with the shape of the ORD curve (a plain or anomalous curve) and the sign of the rotation at specific wavelengths (e.g., the sodium D-line) serving as further confirmation of the stereochemistry.

Table 1: Predicted Chiroptical Data for 3-Mercapto-2,3-dihydrobenzofuran-6-ol This table is predictive and based on typical values for similar chiral dihydrobenzofuran and thiol compounds.

| Technique | Predicted Observation | Structural Interpretation |

| Circular Dichroism (CD) | Cotton effects in the 250-300 nm region | Correlates to the π→π* transitions of the aromatic chromophore, perturbed by the chiral center. The sign of the Cotton effect would determine the absolute configuration (R/S). |

| Optical Rotatory Dispersion (ORD) | Anomalous dispersion curve with extrema near CD bands | The sign of the rotation and the shape of the curve would be characteristic of one enantiomer over the other. |

Vibrational Spectroscopy for Functional Group Analysis and Conformation

Vibrational spectroscopy techniques, such as FT-IR and Raman, are essential for confirming the presence of key functional groups and providing insights into the conformational properties of 3-Mercapto-2,3-dihydrobenzofuran-6-ol.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For 3-Mercapto-2,3-dihydrobenzofuran-6-ol, the FT-IR spectrum would be expected to display characteristic absorption bands for its primary functional groups.

The O-H stretching vibration of the phenolic hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding. The S-H stretching vibration of the mercapto group is typically weaker and sharper than the O-H band and is expected in the 2550-2600 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydrofuran ring would appear just below 3000 cm⁻¹. The C-O stretching of the ether linkage in the dihydrofuran ring and the phenolic C-O stretch would likely produce strong bands in the 1200-1300 cm⁻¹ region. The C-S stretching vibration is generally weak and falls in the 600-800 cm⁻¹ range.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 3-Mercapto-2,3-dihydrobenzofuran-6-ol, Raman spectroscopy would be especially useful for identifying the S-H and C-S vibrations, which are often weak in FT-IR spectra. acs.org The aromatic ring vibrations would also produce characteristic and often strong signals in the Raman spectrum, providing further structural confirmation.

Table 2: Predicted Vibrational Spectroscopy Frequencies for 3-Mercapto-2,3-dihydrobenzofuran-6-ol This table is predictive and based on characteristic frequencies for the constituent functional groups.

| Functional Group | Bond Vibration | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| Phenolic Hydroxyl | O-H stretch | 3200-3600 (broad) | Weak | Broadness indicates hydrogen bonding. |

| Mercaptan | S-H stretch | 2550-2600 (weak, sharp) | Moderate to strong | More prominent in Raman spectra. |

| Aromatic Ring | C-H stretch | 3000-3100 | Moderate | |

| Dihydrofuran Ring | C-H stretch | 2850-2960 | Moderate | Aliphatic C-H stretches. |

| Aromatic Ring | C=C stretch | 1450-1600 | Strong | Multiple bands expected. |

| Ether & Phenol (B47542) | C-O stretch | 1200-1300 | Moderate | |

| Mercaptan | C-S stretch | 600-800 (weak) | Moderate |

Electrochemical Characterization and Redox Properties

The electrochemical behavior of 3-Mercapto-2,3-dihydrobenzofuran-6-ol would be dominated by the redox-active phenol and thiol moieties. Techniques like cyclic voltammetry (CV) could be used to investigate its oxidation and reduction potentials.

The phenolic hydroxyl group and the mercapto group are both susceptible to oxidation. The phenol can be oxidized to a phenoxyl radical, while the thiol can be oxidized to a thiyl radical. Thiyl radicals can subsequently dimerize to form a disulfide bond. The presence of both groups on the same molecule suggests a potentially complex redox chemistry.

A cyclic voltammetry study would likely reveal an irreversible oxidation peak corresponding to the oxidation of the thiol and/or phenol group. The exact potential would depend on the pH of the solution and the electrode material used. The electron-donating nature of the hydroxyl and ether oxygen atoms would likely lower the oxidation potential compared to simple aromatic thiols. It is possible that the initial oxidation of the thiol to a disulfide could be followed by further oxidation at higher potentials. The study of the redox properties is crucial for understanding the compound's potential role in antioxidant activity or its behavior in biological systems where redox processes are fundamental.

Table 3: Predicted Electrochemical Properties of 3-Mercapto-2,3-dihydrobenzofuran-6-ol This table is predictive and based on the known electrochemical behavior of mercaptophenols.

| Electrochemical Process | Technique | Expected Observation | Significance |

| Oxidation | Cyclic Voltammetry (CV) | Anodic peak(s) corresponding to the oxidation of the thiol and phenol groups. | Provides information on the ease of oxidation and potential antioxidant activity. |

| Redox Mechanism | pH-dependent CV | Shift in peak potential with pH. | Indicates the involvement of proton transfer in the redox reaction. |

| Product Formation | Controlled-potential Electrolysis | Formation of disulfide-linked dimers or other oxidation products. | Helps elucidate the reaction pathway following electron transfer. |

Computational and Theoretical Chemical Investigations of 3 Mercapto 2,3 Dihydrobenzofuran 6 Ol

Quantum Chemical Calculations

There are no specific published studies detailing the quantum chemical calculations for 3-Mercapto-2,3-dihydrobenzofuran-6-ol. Such calculations would typically be performed using methods like Density Functional Theory (DFT) to provide insights into the molecule's fundamental properties.

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO, Charge Distribution)

Specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and charge distribution for 3-Mercapto-2,3-dihydrobenzofuran-6-ol are not available in the current body of scientific literature. This information is crucial for understanding the molecule's reactivity, kinetic stability, and electronic transitions.

Table 7.1.1: Electronic Properties of 3-Mercapto-2,3-dihydrobenzofuran-6-ol

| Parameter | Value |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for 3-Mercapto-2,3-dihydrobenzofuran-6-ol has not been published. An MEP map would illustrate the charge distribution and identify the electrophilic and nucleophilic sites within the molecule, which is essential for predicting its interaction with other chemical species.

Fukui Functions and Local Reactivity Descriptors

Calculations of Fukui functions and other local reactivity descriptors for 3-Mercapto-2,3-dihydrobenzofuran-6-ol are not found in the reviewed literature. These descriptors are instrumental in predicting the most probable sites for nucleophilic, electrophilic, and radical attacks.

Molecular Dynamics Simulations and Conformational Analysis

No molecular dynamics simulations or detailed conformational analyses for 3-Mercapto-2,3-dihydrobenzofuran-6-ol have been reported. Such studies would provide valuable information about the molecule's dynamic behavior, flexibility, and the influence of its environment.

Investigation of Intramolecular Interactions and Rotational Barriers

Information on the specific intramolecular interactions, such as hydrogen bonding, and the rotational barriers of the functional groups in 3-Mercapto-2,3-dihydrobenzofuran-6-ol is not available. This data is key to understanding the molecule's preferred three-dimensional structure.

Table 7.2.1: Conformational Energy Data for 3-Mercapto-2,3-dihydrobenzofuran-6-ol

| Conformational Parameter | Energy Barrier (kcal/mol) |

|---|---|

| Thiol Group Rotation | Data Not Available |

Solvent Effects on Molecular Conformation

There are no published studies on the effects of different solvents on the molecular conformation of 3-Mercapto-2,3-dihydrobenzofuran-6-ol. Investigating solvent effects is crucial for understanding the compound's behavior in various chemical environments.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure and reactivity of molecules. aip.org It is frequently employed to investigate reaction mechanisms by mapping the energetic landscape that connects reactants to products. rsc.org For 3-Mercapto-2,3-dihydrobenzofuran-6-ol, theoretical studies can elucidate potential reaction pathways, such as the oxidation of the mercaptan group or electrophilic substitution on the aromatic ring.

Potential Energy Surface (PES) mapping is a fundamental technique used to visualize the energy of a molecular system as a function of its geometry. By calculating the energy for a systematic series of geometries, a "map" of high and low energy regions can be created. Minima on this surface correspond to stable molecules (reactants, products, intermediates), while saddle points represent transition states—the energetic barriers between minima.

For a reaction involving 3-Mercapto-2,3-dihydrobenzofuran-6-ol, such as the dimerization through disulfide bond formation, PES mapping can identify the lowest energy pathway. The process involves:

Identification of stationary points: Geometries for reactants, transition states, intermediates, and products are optimized.

Frequency calculations: These calculations confirm the nature of the stationary points. Minima have all real vibrational frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction path. aip.org

Connecting the points: Methods like the Intrinsic Reaction Coordinate (IRC) are used to trace the path from the transition state down to the reactant and product, confirming they are connected by that specific barrier.

A hypothetical PES for the initial step of a peroxide-mediated oxidation of the thiol group would map the energy changes as the peroxide approaches the sulfur atom, leading to the formation of a sulfenic acid intermediate. This computational approach allows for the determination of activation energies, which are crucial for predicting reaction rates. researchgate.net

Reaction Coordinate Analysis involves selecting a specific geometric parameter (or a combination of parameters), such as a bond length, angle, or dihedral angle, that changes continuously as the reaction progresses from reactants to products. The energy of the system is then calculated at discrete points along this coordinate to generate a one-dimensional energy profile.

Table 1: Hypothetical Energy Profile for Thiol Oxidation of 3-Mercapto-2,3-dihydrobenzofuran-6-ol

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Feature |

| 1 | Reactants (Thiol + H₂O₂) | 0.0 | S-H bond length: 1.34 Å |

| 2 | Transition State 1 | +15.2 | S-O bond forming: 2.10 Å |

| 3 | Intermediate (Sulfenic Acid) | -5.8 | S-O bond length: 1.65 Å |

| 4 | Transition State 2 | +8.5 | O-H bond forming: 1.85 Å |

| 5 | Products (Disulfide + H₂O) | -63.5 | S-S bond length: 2.05 Å |

Note: Data is hypothetical and for illustrative purposes.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can be a powerful tool for structure elucidation and confirmation. uncw.eduarxiv.org By calculating properties like nuclear magnetic shielding tensors (for NMR) and vibrational frequencies (for IR), theoretical spectra can be generated and compared with experimental data. nih.gov

For 3-Mercapto-2,3-dihydrobenzofuran-6-ol, DFT calculations using appropriate functionals and basis sets (e.g., B3LYP/6-311+G(d,p)) can predict its ¹H and ¹³C NMR chemical shifts and its infrared absorption spectrum. aip.org

The typical workflow involves:

Conformational Search: Identifying the lowest energy conformer(s) of the molecule, as properties are averaged over the Boltzmann distribution of conformers. uncw.edu

Geometry Optimization: Optimizing the geometry of each significant conformer.

Property Calculation: Performing the NMR or IR calculation on the optimized geometries. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used. uncw.edu

Data Processing: Calculated NMR shielding values are converted to chemical shifts using a reference compound (e.g., Tetramethylsilane), and computed IR frequencies are often scaled by an empirical factor to better match experimental values. arxiv.org

Table 2: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data for 3-Mercapto-2,3-dihydrobenzofuran-6-ol

| Parameter | Predicted Value | Experimental Value | Deviation |

| ¹H NMR (ppm) | |||